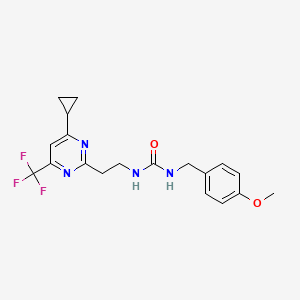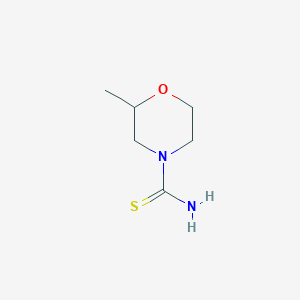![molecular formula C15H14BrNO3 B2520998 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol CAS No. 338750-59-7](/img/structure/B2520998.png)
4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol is an organic compound with the molecular formula C15H14BrNO2. This compound is known for its unique structure, which includes a bromine atom, methoxy groups, and an imino linkage. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Procedure: The 4-bromo-2-methoxyphenol is reacted with 4-methoxybenzaldehyde under reflux conditions to form the imino linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and methoxy groups can also participate in various chemical interactions, affecting the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,6-dimethoxybenzaldehyde
- 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol
- 2-Bromo-6-methoxy-4-{[(4-methylphenyl)imino]methyl}phenol
Uniqueness
4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and methoxy groups, along with the imino linkage, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-5-3-12(4-6-13)17-9-10-7-11(16)8-14(20-2)15(10)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLMGXPPMFLDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2520917.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2520918.png)
![5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B2520919.png)



![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)
![1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2520927.png)
![N-[3-(piperidin-1-yl)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2520928.png)


![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)
![N-(3-chlorophenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2520936.png)
![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)
